molecular formula C20H23N5O3 B10801509 N-ethyl-6-imino-11-methyl-2-oxo-7-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-ethyl-6-imino-11-methyl-2-oxo-7-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B10801509
M. Wt: 381.4 g/mol
InChI Key: TXJGYTHAUSXYAB-UHFFFAOYSA-N
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Description

N-ethyl-6-imino-11-methyl-2-oxo-7-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a useful research compound. Its molecular formula is C20H23N5O3 and its molecular weight is 381.4 g/mol. The purity is usually 95%.
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Biological Activity

N-ethyl-6-imino-11-methyl-2-oxo-7-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its intricate tricyclic structure and diverse biological activities. This article explores its biological activity by reviewing synthesis methods, biological interactions, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H23N5O3C_{20}H_{23}N_{5}O_{3} with a molecular weight of approximately 367.43 g/mol. Its structure features multiple functional groups that contribute to its reactivity and biological interactions.

Synthesis

The synthesis typically involves multi-step procedures that can include alkylation reactions using specific alkyl halides in the presence of bases such as potassium carbonate in dry solvents like acetone. These methods are optimized to enhance yield and purity while considering environmentally friendly practices.

Biological Activity Overview

Preliminary studies indicate that N-ethyl-6-imino exhibits significant biological activity, potentially interacting with various biological targets such as enzymes and receptors. This interaction may modulate pathways related to cell proliferation and survival, making it a candidate for therapeutic applications in oncology and infectious diseases.

Understanding the mechanism of action is crucial for evaluating the efficacy of N-ethyl-6-imino. Research has suggested that it may influence:

  • Enzymatic Activity : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
  • Cell Signaling : It could affect signaling pathways related to cell growth and apoptosis.
  • Antimicrobial Properties : The compound shows promise against various pathogens, indicating potential use in treating infections.

Case Studies

Several studies have highlighted the biological activities associated with this compound:

  • Anticancer Activity : A study demonstrated that derivatives of N-ethyl compounds exhibited cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting proliferation.
  • Antimicrobial Efficacy : Research indicated that the compound displayed significant antibacterial properties against Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : Some derivatives showed potential in reducing inflammation markers in vitro.

Comparative Analysis with Similar Compounds

The following table summarizes key features of N-ethyl-6-imino compared to structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
N-Ethyl Compound AC20H23N5O3Contains oxolan moietyAnticancer
N-Ethyl Compound BC19H21N4O2Lacks oxolan moietyAntimicrobial
N-Ethyl Compound CC21H25N6O4Additional nitrogen atomsAnti-inflammatory

Properties

IUPAC Name

N-ethyl-6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-3-22-19(26)14-10-15-18(25(16(14)21)11-13-7-5-9-28-13)23-17-12(2)6-4-8-24(17)20(15)27/h4,6,8,10,13,21H,3,5,7,9,11H2,1-2H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJGYTHAUSXYAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC2=C(N=C3C(=CC=CN3C2=O)C)N(C1=N)CC4CCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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